molecular formula C5H12ClNO2 B555161 Ethyl 3-aminopropanoate hydrochloride CAS No. 4244-84-2

Ethyl 3-aminopropanoate hydrochloride

Cat. No. B555161
CAS RN: 4244-84-2
M. Wt: 153.61 g/mol
InChI Key: RJCGNNHKSNIUAT-UHFFFAOYSA-N
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Description

Ethyl 3-aminopropanoate hydrochloride is an alanine derivative . It is also known as CarnoSyn and Ethyl β-alaninate . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 3-aminopropanoate hydrochloride involves the reaction of thionyl chloride with absolute ethanol at -10 ºC. β-alanine is then added to the thionyl chloride/EtOH solution. This mixture is refluxed for 2 hours. The excess thionyl chloride is distilled off and the volume of the solution is reduced by half under vacuum. The white precipitate that crystallizes from the reduced solution is filtered and washed with cold diethylether to give β-alanine ethyl ester hydrochloride as a white crystalline powder .


Molecular Structure Analysis

The molecular formula of Ethyl 3-aminopropanoate hydrochloride is C5H12ClNO2 . Its molecular weight is 153.61 .


Physical And Chemical Properties Analysis

Ethyl 3-aminopropanoate hydrochloride is a white to off-white crystalline powder . It has a melting point of 67-70 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is hygroscopic and should be stored at room temperature, sealed, and away from moisture .

Scientific Research Applications

  • Enzymatic Hydrolysis : Ethyl 3-aminopropanoate hydrochloride plays a role in the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, with ultrasound application leading to reduced reaction time without significantly impacting the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

  • Tandem Ring Opening and Oximation : Ethyl 3-aminopropanoate hydrochloride is involved in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate via a tandem ring opening and oximation process, with structures confirmed by NMR and X-ray techniques (Saravanan, Babu, & Muthusubramanian, 2007).

  • Pharmaceutical Compound Polymorphism : It's used in the study of polymorphic forms of pharmaceutical compounds, where spectroscopic and diffractometric techniques are applied to characterize subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).

  • Chemo-Enzymatic Route for Chiral Acid Preparation : Ethyl 3-aminopropanoate hydrochloride is utilized in the chemo-enzymatic preparation of chiral β-hydroxy acid, demonstrating the efficiency of enzymes like Porcine pancreas lipase in the process (Zhao, Ma, Fu, & Zhang, 2014).

  • Selective Amidation/Amide Hydrolysis : It is used in the biocatalytic approach to resolve enantiomers of ethyl 3-amino-4-pentynoate, an important chiral synthon in the synthesis of pharmaceutical agents, employing enzymes like Penicillin acylase (Topgi, Ng, Landis, Wang, & Behling, 1999).

  • Pharmacological Characterization : Ethyl 3-aminopropanoate hydrochloride derivatives have been characterized for their potential in treating conditions like preterm labor, demonstrating specific receptor agonist activities (Croci et al., 2007).

  • Stereoselective Chemoenzymatic Preparation : The compound is integral in the stereoselective chemoenzymatic preparation of β-amino esters, crucial for the synthesis of optically active derivatives like (S)-dapoxetine (Rodríguez-Mata, García-Urdiales, Gotor‐Fernández, & Gotor, 2010).

Safety And Hazards

Ethyl 3-aminopropanoate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

ethyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGNNHKSNIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195224
Record name 3-Aminopropionic acid ethyl ester hydrochloride
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopropanoate hydrochloride

CAS RN

4244-84-2
Record name β-Alanine, ethyl ester, hydrochloride
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Record name Ethyl 3-aminopropanoate hydrochloride
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Record name 4244-84-2
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Record name 3-Aminopropionic acid ethyl ester hydrochloride
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Record name Ethyl β-alaninate hydrochloride
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Record name Ethyl 3-aminopropanoate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BI DITTMAR - 1961 - search.proquest.com
… -2-chloromethylbenzimidazole with ethyl 3-aminopropanoate hydrochloride to form ethyl Njjl-(… Ethyl 3-aminopropanoate hydrochloride was prepared by allowing a mixture of 3-…
Number of citations: 3 search.proquest.com
X Guo, ML Liu, HY Guo, YC Wang, JX Wang - Molecules, 2011 - mdpi.com
… Addition reaction of ethyl 3-aminopropanoate hydrochloride (1) with acrylonitrile in the presence of sodium hydroxide gave the secondary amine 2, which was subsequently treated with …
Number of citations: 21 www.mdpi.com
F Yang, H Su, J Deng, L Mou, H Wang, R Li… - European Journal of …, 2021 - Elsevier
… Treatment of A 6 with the isothiocyanate, which was synthesized by the reaction of ethyl 3-aminopropanoate hydrochloride with CS 2 and triphosgene in the presence of triethylamine, to …
Number of citations: 12 www.sciencedirect.com
L Wang, L Hu, J Deng, S Hou, L Mou, P Lei… - Bioorganic & Medicinal …, 2023 - Elsevier
… Subsequently, the condensation of intermediates 5a-5n with ethyl 3-aminopropanoate hydrochloride in the presence of triphosgene and carbon disulfide gave the thiourea compounds …
Number of citations: 2 www.sciencedirect.com
DH Hua, M Tamura, X Huang… - The Journal of …, 2002 - ACS Publications
… mg (0.236 mmol) of oil-free NaH in 2 mL of DMF under argon at 0 C was added 36.3 mg (0.236 mmol) of β-alanine ethyl ester hydrochloride (ethyl 3-aminopropanoate hydrochloride). …
Number of citations: 71 pubs.acs.org
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com
W Ngampeungpis, G Tumcharern, P Pienpinijtham… - Dyes and …, 2014 - Elsevier
… The mixture of ethyl 3-aminopropanoate hydrochloride (0.18 g, 1.2 mmol) and triethylamine (0.56 mL, 4.0 mmol) in CH 2 Cl 2 (5 mL) was added dropwise into the mixture at 0 C. The …
Number of citations: 23 www.sciencedirect.com
L Mou, L Yang, S Hou, B Wang, X Wang… - Journal of Medicinal …, 2023 - ACS Publications
… A solution of CS 2 (38 mg, 0.50 mmol) in DCM (2 mL) was slowly dripped into a stirred solution of ethyl 3-aminopropanoate hydrochloride (62 mg, 0.40 mmol) and Et 3 N (102 mg, 1.01 …
Number of citations: 3 pubs.acs.org
B Kasum, RH Prager, C Tsopelas - Australian Journal of …, 1990 - CSIRO Publishing
3-Methylcyclohexenones may be converted into dihydroindol-7(6H)-ones by conversion of the epoxide into the 2-benzylamino-3-methylcyclohexenone, which reacts with dimethyl- …
Number of citations: 19 www.publish.csiro.au
IY Danyliuk, MV Vovk - Chemistry of Heterocyclic Compounds, 2022 - Springer
… The reaction of commercially available 2-(trichloroacetyl) pyrrole (48) with ethyl 3-aminopropanoate hydrochloride turned out to be useful for the synthesis of amides 49 and 50, the …
Number of citations: 4 link.springer.com

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